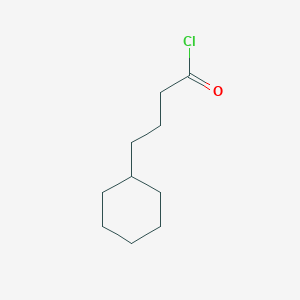

4-Cyclohexylbutanoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

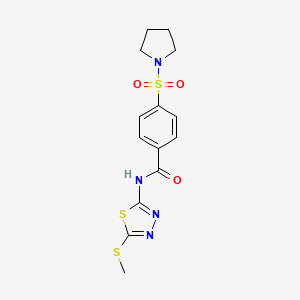

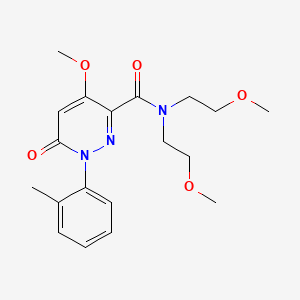

4-Cyclohexylbutanoyl chloride is a chemical compound with the molecular formula C10H17ClO . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .

Molecular Structure Analysis

The molecular structure of 4-Cyclohexylbutanoyl chloride consists of 10 carbon atoms, 17 hydrogen atoms, 1 oxygen atom, and 1 chlorine atom . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .

科学的研究の応用

Ionic Transfer Reactions

Walker and Oestreich (2019) discuss the development of cyclohexa-1,4-diene-based surrogates for challenging compounds, expanding to include species like H2, mineral acids, and hydrocarbons. Their work highlights the significance of cyclohexyl derivatives in creating surrogates for metal-free ionic transfer reactions, contributing to a deeper understanding of silylium ion chemistry and its potential applications in synthesizing various compounds (Walker & Oestreich, 2019).

Polymerization for Battery Applications

Maurya et al. (2014) explored the synthesis of an anion exchange membrane (AEM) using cyclohexanone, among other compounds, for non-aqueous vanadium redox flow battery applications. This study underlines the role of cyclohexyl derivatives in developing advanced materials for energy storage solutions (Maurya, Shin, Sung, & Moon, 2014).

Insecticide Synthesis

Rong (2008) synthesized new compounds for potential use as insecticides, involving cyclohexanol derivatives. This work emphasizes the application of cyclohexyl-based chemicals in developing environmentally friendly and effective insecticides (Rong, 2008).

Chemical Synthesis and Analysis

Other research, such as Weller et al. (1981), Imai, Kawazoe, & Taguchi (1976), and Beckwith, Gream, & Struble (1972), further demonstrate the diverse applications of cyclohexyl derivatives in chemical synthesis, analysis, and reaction studies. These works highlight the versatility and importance of cyclohexyl compounds in various chemical processes and product development (Weller, Seebach, Davis, & Laird, 1981); (Imai, Kawazoe, & Taguchi, 1976); (Beckwith, Gream, & Struble, 1972).

特性

IUPAC Name |

4-cyclohexylbutanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNINJXESSDLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylbutanoyl chloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)

![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)

![8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2580466.png)

![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)